Micafungin Sodium Stereoisomer
Description
Contextualization of Micafungin (B1204384) within the Echinocandin Class of Antifungals
Micafungin is a prominent member of the echinocandin class of antifungal agents. rxlist.comnih.gov This class of drugs represents a significant advancement in antifungal therapy due to their unique mechanism of action and favorable safety profile. nih.gov Micafungin itself is a semisynthetic lipopeptide, derived from a fermentation product of the fungus Coleophoma empetri. rxlist.comdrugbank.com It is a large and complex molecule, and like other echinocandins such as caspofungin and anidulafungin, it plays a crucial role in treating infections caused by Candida and Aspergillus species. nih.govoup.comtandfonline.com The development of micafungin and its approval for clinical use provided a valuable therapeutic option, especially for infections resistant to other antifungal classes like azoles. nih.govnih.gov
Echinocandins are characterized by their cyclic peptide core linked to a lipophilic acyl side chain. This structural motif is central to their antifungal activity. Micafungin is specifically a water-soluble antifungal agent. oup.com The following table provides a brief overview of key echinocandins.
| Echinocandin | Source/Type | Spectrum of Activity |
| Micafungin | Semisynthetic, from Coleophoma empetri | Candida spp., Aspergillus spp. oup.comnih.gov |
| Caspofungin | Semisynthetic, from Glarea lozoyensis | Candida spp., Aspergillus spp. tandfonline.comresearchgate.net |
| Anidulafungin | Semisynthetic, from Aspergillus nidulans | Candida spp., Aspergillus spp. tandfonline.comresearchgate.net |
| Rezafungin | Semisynthetic | Candida spp., Aspergillus spp. tandfonline.comresearchgate.net |
Fundamental Mechanism of Action of Echinocandins: A Biochemical Perspective
The primary target of echinocandins is the fungal cell wall, a structure essential for maintaining cell integrity and shape that is notably absent in mammalian cells. nih.govdrugbank.com This selectivity contributes to the favorable safety profile of this drug class. nih.gov Echinocandins exert their antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase. oup.comnih.govstudysmarter.co.uk This enzyme is a transmembrane protein complex responsible for the synthesis of β-(1,3)-D-glucan, a major polysaccharide component of the fungal cell wall. oup.comstudysmarter.co.uknih.gov
From a biochemical standpoint, echinocandins act as non-competitive inhibitors of the Fks1p subunit of the β-(1,3)-D-glucan synthase complex. oup.comnih.gov The inhibition of this enzyme disrupts the production of β-(1,3)-D-glucan, leading to a weakened cell wall. studysmarter.co.ukwikipedia.org This structural compromise renders the fungal cell unable to withstand osmotic pressure, ultimately resulting in cell lysis and death. oup.comwikipedia.org This mechanism is fungicidal against most Candida species and fungistatic against Aspergillus species, causing morphological changes and inhibiting growth. nih.govdrugbank.com The unique mechanism of action of echinocandins also means there is no cross-resistance with other antifungal classes. nih.gov
Significance of Stereoisomerism in Pharmaceutical Compound Development
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. tutorchase.comfda.gov This seemingly subtle difference can have profound implications in pharmacology. The biological systems in our bodies, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a drug. researchgate.netbiomedgrid.com
The significance of stereoisomerism in drug development is multifaceted:
Efficacy: One stereoisomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active or completely inactive. tutorchase.com
Side Effects and Toxicity: In some cases, the distomer can be responsible for undesirable side effects or toxicity. tutorchase.comfda.gov A tragic historical example is thalidomide, where one enantiomer was effective against morning sickness, while the other caused severe birth defects. tutorchase.com
Pharmacokinetics: Stereoisomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties. fda.govresearchgate.net For instance, one isomer might be metabolized more rapidly than the other, affecting the duration of the drug's action. tutorchase.com
Given these considerations, there is a strong emphasis in modern pharmaceutical development on understanding and controlling the stereochemistry of drug candidates. nih.gov Regulatory agencies often require detailed information on the isomeric composition of a new drug. fda.gov
Definition and Importance of Micafungin Stereoisomers as Related Substances
Micafungin, with its multiple chiral centers, can exist as various stereoisomers. wikipedia.org These stereoisomers are considered "related substances" in the context of pharmaceutical manufacturing and quality control. A related substance is any impurity in a drug substance that is structurally related to the active pharmaceutical ingredient (API).
The presence of stereoisomeric impurities in a micafungin drug product is critically important for several reasons:
Potential for Different Biological Effects: While the primary isomer of micafungin has a well-characterized efficacy and safety profile, its stereoisomers may have different biological activities, including the potential for unforeseen side effects. tutorchase.com
Regulatory Compliance: Pharmaceutical regulatory bodies have strict guidelines regarding the levels of impurities, including stereoisomers, in drug products. Manufacturers must demonstrate control over the stereochemical purity of their micafungin product to ensure its quality, safety, and efficacy.
Therefore, the identification, quantification, and control of micafungin stereoisomers are essential aspects of its pharmaceutical development and manufacturing process to guarantee a consistent and reliable drug product.
Structure
2D Structure
Properties
Molecular Formula |
C56H70N9NaO23S |
|---|---|
Molecular Weight |
1292.3 g/mol |
IUPAC Name |
sodium;[5-[(1S,2S)-2-[(3S,6S,11R,18S,20S,21R,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[3-(4-pentoxyphenyl)-1,2-oxazol-5-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate |
InChI |
InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-27(12-15-32)33-21-39(87-63-33)28-7-9-29(10-8-28)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35?,37+,38-,42?,43-,44-,45?,46-,47-,48-,52+;/m0./s1 |
InChI Key |
SFNPJZNSSHOZRK-LJOBCPQKSA-M |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@@H]([C@H](NC(=O)C5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)C6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |
Origin of Product |
United States |
Stereochemistry and Isomeric Forms of Micafungin Sodium
Identification of Chiral Centers within the Micafungin (B1204384) Chemical Structure
The complex cyclic hexapeptide structure of micafungin contains numerous stereocenters. The precise configuration of these centers is defined in its systematic IUPAC name. The established stereochemistry for the parent micafungin molecule is designated as: [5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate (B86663). nih.gov This nomenclature precisely dictates the R or S configuration at each chiral carbon atom within the core structure and its side chains.
Categorization and Nomenclature of Micafungin Stereoisomers
Stereoisomers of micafungin are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. These isomers often arise as impurities during the synthesis, purification, or storage of micafungin sodium. They are typically categorized and named based on the specific chiral center where the stereochemical configuration differs from the parent molecule.
Two notable stereoisomeric impurities are Micafungin Impurity F and Micafungin Impurity H. Their systematic names highlight the specific epimerized center. For instance, the IUPAC name for Micafungin Impurity H is Sodium 5-[(1S,2S)-2-{(2R,6S,9S,11R,12S,14aS,15S,16S,20S,23S,25aS)-20-[(R)-3-amino-1-hydroxy-3-oxopropyl]-2,11,12,15-tetrahydroxy-6-[(R)-1-hydroxyethyl]-16-methyl-5,8,14,19,22,25-hexaoxo-9-(4-{5-[4-(pentyloxy)phenyl]isoxazol-3-yl}benzamido)tetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l] nih.govnih.govresearchgate.netbiochempartner.comnih.govallmpus.comhexaazacyclohenicosin-23-yl}-1,2-dihydroxyethyl]-2-hydroxyphenyl sulfate. nih.gov
Mechanisms of Stereoisomer Formation: Epimerization Pathways and Conditions
The formation of micafungin stereoisomers primarily occurs through a process called epimerization, which is the change in the stereochemistry at a single chiral center. This process can be influenced by various factors during manufacturing and storage. Forced degradation studies have been instrumental in understanding the conditions that promote the formation of these impurities.
Factors that can induce epimerization include:
pH: Both acidic and basic conditions can catalyze the epimerization of certain chiral centers.
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for epimerization.
Solvents: The polarity and nature of the solvent can influence the rate and extent of epimerization.
These studies are crucial for developing robust manufacturing processes and storage conditions that minimize the formation of stereoisomeric impurities, ensuring the quality and efficacy of the final drug product.
Structural Characterization of Key Stereoisomeric Impurities (e.g., Epimer Impurity H)
The identification and characterization of stereoisomeric impurities are critical for quality control. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify these impurities. The structural elucidation of these impurities is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Micafungin Epimer Impurity H is a well-characterized stereoisomer. It is also referred to as Micafungin Impurity H. nih.gov Its formation involves the epimerization at a specific chiral center within the micafungin molecule. The detailed structural analysis confirms that it shares the same molecular formula and mass as micafungin but differs in its three-dimensional arrangement.
Below is a table summarizing the key information for Micafungin and its known stereoisomeric impurities:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Micafungin | 235114-32-6 | C₅₆H₇₁N₉O₂₃S | 1270.3 |
| Micafungin Sodium | 208538-73-2 | C₅₆H₇₀N₉NaO₂₃S | 1292.3 |
| Micafungin Impurity F / Micafungin Sodium Stereoisomer | 1686155-92-9 | C₅₆H₇₁N₉NaO₂₃S | 1293.26 |
| Micafungin Impurity H / Micafungin Epimer Impurity | 1392514-05-4 | C₅₆H₇₀N₉NaO₂₃S | 1292.26 |
Synthetic Methodologies and Stereoisomeric Control in Micafungin Production
Overview of Fermentation-Based Precursor Synthesis
Micafungin (B1204384) is a semi-synthetic derivative of the lipohexapeptide natural product, FR901379. google.comnih.govnih.gov This precursor is produced via fermentation by the filamentous fungus Coleophoma empetri. google.comnih.govnih.gov The industrial production of micafungin, therefore, commences with the cultivation of C. empetri in large-scale bioreactors. nih.govgoogle.com The fermentation process involves carefully optimized conditions, including specific nutrient media and physical parameters, to maximize the yield of FR901379. google.com
Once the fermentation is complete, the FR901379 precursor must be extracted and purified from the fermentation broth. This typically involves solid-liquid separation to isolate the fungal mycelia, followed by extraction of the compound. nih.gov Purification methods often employ resin adsorption and silica (B1680970) gel chromatography to achieve a high-purity FR901379 suitable for the subsequent chemical synthesis steps. nih.gov
Chemical Transformation Steps for Semisynthetic Micafungin Sodium Production
The conversion of the fermented precursor, FR901379, into micafungin is a key part of the semi-synthetic process. nih.govnih.gov This chemical transformation involves two primary steps:
Enzymatic Deacylation: The native palmitic acid side chain of FR901379 is first removed. This is typically achieved through an enzymatic deacylation reaction. nih.govnih.gov This step yields the core cyclic hexapeptide, which is an essential intermediate for building the final micafungin molecule. rijournals.com
Chemical Reacylation: The deacylated core is then chemically reacylated with a specifically designed N-acyl side chain. nih.govnih.gov This synthetic side chain, 3,5-diarylisoxazole, is crucial for the pharmacological properties of micafungin. google.comtandfonline.com The reacylation is a carefully controlled chemical reaction to ensure the correct attachment of the side chain to the peptide core.
Following the reacylation, the final product undergoes further purification and is converted to its sodium salt, micafungin sodium, to enhance its water solubility. nih.govmdpi.com
Development of Stereoselective Synthetic Routes
The complex structure of micafungin contains multiple chiral centers, making stereochemical control a paramount challenge in its synthesis. nih.gov While the core cyclic peptide is derived from a natural, stereochemically defined precursor, the synthesis of the synthetic side chain and its attachment must be carefully managed to maintain the correct stereochemistry.
The development of stereoselective synthetic routes for components of micafungin is an area of active research. This includes the synthesis of the isoxazole-based side chain, where regioselective and stereoselective methods are employed to ensure the correct isomer is produced. google.comtandfonline.com Strategies for achieving stereochemical control in organic synthesis often rely on:
Asymmetric Synthesis: This involves using chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others. rijournals.comnih.govyoutube.com
Substrate Control: Existing stereocenters in a molecule can influence the stereochemical outcome of a new reaction on that molecule. nih.gov
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials to build more complex chiral structures. nih.gov
For micafungin, the stereochemistry of the final product is a composite of the stereocenters from the fermented precursor and any new stereocenters introduced during the chemical synthesis of the side chain. Therefore, maintaining stereochemical integrity throughout the synthetic process is crucial for the identity and purity of the final drug substance.
Strategies for Impurity Profile Management during Synthesis
During the synthesis of micafungin, the formation of impurities, including stereoisomers, is a significant concern. nih.gov These impurities can arise from side reactions, incomplete reactions, or the degradation of the product. nih.gov Effective management of the impurity profile is essential to ensure the quality and safety of the final pharmaceutical product.
| Reaction Parameter | Potential Influence on Stereoisomer Generation |
| pH | The pH of the reaction mixture can affect the stability of certain stereocenters. For instance, adjusting the pH during purification can lead to the degradation of micafungin and the formation of impurities. mdpi.com Studies have shown that varying the pH can impact the resolution of impurities during chromatographic analysis. nih.gov |
| Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization, potentially leading to an increase in the formation of unwanted stereoisomers. fda.gov |
| Solvents | The choice of solvent can influence reaction pathways and the stability of intermediates, which in turn can affect the generation of stereoisomeric byproducts. fda.gov |
| Catalysts | The type of catalyst used can have a profound effect on the stereochemical outcome of a reaction. In some cases, catalysts can be used to selectively produce the desired stereoisomer, while in others, they may contribute to the formation of impurities if not carefully chosen and controlled. rijournals.com |
Advanced Purification Techniques for Stereoisomeric Enrichment and Depletion
Given the potential for the formation of stereoisomeric and other impurities during synthesis, robust purification methods are essential. These techniques are designed to enrich the final product with the desired stereoisomer while depleting it of unwanted ones.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of both the analysis and purification of micafungin and its impurities. nih.govmdpi.com Specific HPLC methods have been developed to separate and quantify micafungin from its related substances, including stereoisomers. nih.gov
For large-scale industrial production, various chromatographic techniques are employed for purification. These can include:
Reversed-Phase Chromatography: This technique is effective for separating compounds based on their hydrophobicity and is a common method for purifying peptides and complex organic molecules like micafungin. nih.gov
Ion-Exchange Chromatography: This method separates molecules based on their net charge and is particularly useful for the purification of charged molecules like micafungin sodium.
Adsorption Chromatography: Resins such as polymeric adsorbents and silica gel are used to selectively adsorb either the desired product or the impurities, allowing for their separation. nih.gov
The selection and optimization of these purification techniques are critical for achieving the high level of purity required for a pharmaceutical product, ensuring that the final micafungin sodium is substantially free of stereoisomeric and other process-related impurities.
Analytical Characterization and Separation Techniques for Micafungin Stereoisomers
Advanced Chromatographic Approaches for Stereoisomeric Purity Determination
Chromatographic techniques are fundamental in separating and quantifying stereoisomers within a micafungin (B1204384) sample. The development of these methods is essential for quality control during manufacturing and for stability studies.
Chiral HPLC is a cornerstone technique for the separation of stereoisomers. The principle relies on the formation of transient diastereomeric complexes between the stereoisomers and a chiral stationary phase (CSP) or a chiral mobile phase additive. phenomenex.com This differential interaction allows for the separation of enantiomers and diastereomers. phenomenex.com For micafungin, stability-indicating HPLC methods have been developed to separate the active ingredient from its related substances and degradation products, including potential stereoisomers. nih.gov
Table 1: HPLC Method Parameters for Micafungin Analysis
| Parameter | Method 1 nih.gov | Method 2 ajper.com |
| Stationary Phase | Agilent Zorbax SB-C18 (250 × 4.6 mm, 5 μm) | Thermo C18 (250 mm × 4.6 mm, 5.0 μm) |
| Mobile Phase | Not specified in abstract | 20mM KH2PO4: Acetonitrile (20:80 v/v), pH 3.0 |
| Flow Rate | Not specified in abstract | 1.0 ml/min |
| Detection | Not specified in abstract | UV at 264 nm |
| Retention Time | Not specified in abstract | ~4.57 min |
| Validation | Specificity, linearity (r² > 0.999), accuracy (98.2%-102.0% recovery), precision (RSD < 1.0%) | Specificity, linearity (r² = 0.999), LOD (0.32μg/ml), LOQ (1.05μg/ml) |
Capillary Electrophoresis (CE) is a powerful technique for chiral resolution, offering high efficiency and sensitivity. up.ac.zanih.gov It is considered a critical method for identifying and measuring enantiomers and diastereomers in complex mixtures, including micafungin epimer impurities. In CE, chiral selectors are often added to the background electrolyte (run buffer) to facilitate the separation of stereoisomers. phenomenex.comnih.gov
A capillary zone electrophoresis method has been developed for the quantitative analysis of micafungin in serum. nih.gov This method demonstrates the applicability of CE for micafungin analysis, which is a prerequisite for developing stereoisomer-specific assays. The technique achieves separation based on the differential migration of ions in an electric field, and for chiral separations, this is influenced by their interaction with a chiral selector in the buffer. nih.gov
Table 2: Capillary Electrophoresis Method for Micafungin Analysis nih.gov
| Parameter | Details |
| Technique | Capillary Zone Electrophoresis |
| Run Buffer | 0.1M Borate Buffer (pH 10.0) |
| Detection | UV at 200 nm |
| Limit of Detection | 0.5 mg/L |
| Intra-assay Precision (CV%) | 3.45 - 4.47% |
| Inter-assay Precision (CV%) | 2.61 - 7.15% |
| Recovery Rate | 92 - 110% |
Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using smaller particle-size columns (typically <2 µm), which allows for faster analysis times and improved resolution. nih.govepo.org This increased efficiency is particularly advantageous for resolving closely related compounds like stereoisomers. A simple, rapid, and sensitive UPLC method with UV detection has been developed and validated for the quantification of micafungin in plasma. nih.gov The method's reliability and reproducibility make it a strong candidate for adaptation to stereoisomeric purity determination. nih.gov
Table 3: UPLC Method Parameters for Micafungin Quantification nih.gov
| Parameter | Details |
| Stationary Phase | Reversed phase C18 column |
| Mobile Phase | Mixture (42/58) of potassium phosphate (B84403) 20 mM and acetonitrile |
| Detection | UV at 264 nm |
| Validation Range | 0.25 - 15.0 mg/L |
| Recovery | 101.59 ± 3.93% |
| Variation Coefficients | < 15% (inter- and intraday) |
Spectroscopic Methods for Structural Elucidation of Stereoisomers
Spectroscopic techniques are indispensable for elucidating the specific structural details of stereoisomers, providing information that is complementary to separation data.
Fourier Transform Near-Infrared (FTNIR) spectroscopy is a non-destructive analytical technique used for quality screening of pharmaceutical products. nih.gov The structure of Micafungin Sodium Stereoisomer can be detected using FTNIR. This method is sensitive to changes in the vibrational overtones and combination bands of chemical bonds, such as C-H, O-H, and N-H, making it suitable for detecting subtle structural variations between stereoisomers. mdpi.com Studies have successfully used FTNIR to detect significant intra-lot and inter-lot variability in micafungin samples, identifying vials that were statistically different from the rest of their batch, suggesting they contained different material. nih.gov
Table 4: FTNIR Findings on Micafungin Variability nih.gov
| Study Type | Lot Number | Vials Sampled | Key Finding |
| Intra-lot Variability | Fresenius Kabi lot ACP106 | 6 | Two vials appeared 7.9 and 14.0 standard deviations from the lot center. |
| Inter-lot Variability | 7 different lots | 48 | Two vials were identified as outliers at 8.3 and 9.8 standard deviations from the library center. |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost layers of a sample. nih.govsvc.org The technique bombards a surface with a primary ion beam, causing the emission of secondary ions which are then analyzed by a time-of-flight mass spectrometer. svc.org
ToF-SIMS, when combined with multivariate analysis techniques like Principal Component Analysis (PCA), is powerful enough to characterize surfaces containing micafungin. nih.gov This approach can distinguish between micafungin that is covalently bound to a surface versus that which is merely physically adsorbed (physisorption). nih.gov This is achieved by analyzing the complex mass spectra to identify patterns and differences. In one study, PCA of ToF-SIMS data showed that the mass spectra from a control surface and a micafungin-exposed surface were largely overlapping, indicating similar surface chemistries after washing, whereas other compounds showed distinct separation. This high sensitivity to surface chemistry makes ToF-SIMS a valuable tool for investigating the specific orientation and binding of stereoisomers on surfaces.
Validation of Analytical Methods for Stereoisomer Quantification
The validation of analytical methods for quantifying micafungin stereoisomers is performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the results. nih.govresearchgate.net Key validation parameters include specificity, sensitivity (LOD and LOQ), linearity, accuracy, precision, and robustness. nih.govresearchgate.net
Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For micafungin, this is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.govnih.gov The method is considered specific if it can separate the main micafungin peak from all degradation products and known impurities. nih.govnih.gov For instance, a developed HPLC method demonstrated good separation between micafungin and its six known impurities. nih.gov
Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov For various impurities of micafungin, LOD values have been reported in the range of 0.006% to 0.013%, indicating high sensitivity of the developed methods. nih.govnih.gov The LOQ for these impurities is typically below 0.05%. nih.gov
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net This is typically evaluated by analyzing a series of dilutions of the analyte and its impurities. researchgate.net For micafungin and its related substances, regression analysis has consistently shown high correlation coefficient values (r² > 0.999), confirming a linear relationship between peak area and concentration over a specified range. nih.govnih.govresearchgate.net
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of impurity is added to the sample and the percentage recovered is calculated. nih.gov For micafungin impurities, accuracy has been demonstrated with recovery values typically falling between 98.2% and 102.0%. nih.govnih.gov
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For the analysis of micafungin and its impurities, RSD values for both repeatability and intermediate precision have been reported to be less than 1.0%, indicating excellent precision. nih.govnih.gov
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For HPLC methods, this may involve varying the column temperature, flow rate, and mobile phase composition. researchgate.net The stability of the analytical solutions is also assessed, with micafungin sodium solutions showing stability for up to 48 hours. researchgate.net
Interactive Data Table: Validation Parameters for Micafungin Analytical Methods
| Parameter | Typical Value/Range | Reference |
| Specificity | No interference from degradation products or impurities | nih.govnih.gov |
| LOD | 0.006% - 0.013% for impurities | nih.govnih.gov |
| LOQ | < 0.05% for impurities | nih.gov |
| Linearity (r²) | > 0.999 | nih.govnih.govresearchgate.net |
| Accuracy (% Recovery) | 98.2% - 102.0% | nih.govnih.gov |
| Precision (RSD) | < 1.0% | nih.govnih.gov |
| Robustness | Stable under minor variations in method parameters | researchgate.net |
Application of Analytical Methodologies in Stability Studies of Micafungin Sodium
Stability-indicating analytical methods are crucial for monitoring the purity and integrity of micafungin sodium during its shelf life and under various storage conditions. scienceopen.com These methods are designed to separate and quantify the active pharmaceutical ingredient from any potential degradation products that may form over time. scienceopen.com
Forced degradation studies are a key component of developing and validating stability-indicating methods. nih.gov In these studies, micafungin sodium is subjected to harsh conditions such as acid (e.g., 0.1M HCl), base (e.g., 0.1M NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolytic stress to induce degradation. nih.gov The resulting degradation products are then analyzed using the developed HPLC or UPLC method to ensure that the method can effectively separate these new peaks from the main micafungin peak. nih.gov
The application of these validated methods in stability studies allows for the identification and quantification of impurities and degradation products that may arise during storage. For example, a stability-indicating HPLC method was successfully used to quantify related substances in three different batches of micafungin sodium bulk drug. nih.gov The results showed that the content of individual impurities was below 0.20% and the total impurities were below 0.40%. nih.gov
The micafungin epimer is a significant stereoisomeric impurity that can form during manufacturing or storage and is used as an indicator in stability studies. Analytical methods, particularly chiral HPLC and capillary electrophoresis, are vital for monitoring the formation of this epimer to ensure the drug's purity and efficacy. By analyzing the formation of the epimer under different conditions, optimal storage conditions and shelf life can be determined.
Interactive Data Table: Summary of Forced Degradation Studies of Micafungin Sodium
| Stress Condition | Approximate Degradation (%) | Key Findings | Reference |
| Acidic (0.1M HCl, RT, 1 h) | Significant degradation observed | Method effectively separates degradation products | nih.gov |
| Basic (0.1M NaOH, RT, 1 h) | Significant degradation observed | Method effectively separates degradation products | nih.gov |
| Oxidative (3% H₂O₂, RT, 1 h) | Significant degradation observed | Method effectively separates degradation products | nih.gov |
| Thermal (105°C, 24 h) | Significant degradation observed | Method effectively separates degradation products | nih.gov |
| Photolytic (UV light, 24 h) | Significant degradation observed | Method effectively separates degradation products | nih.gov |
Molecular and Biochemical Mechanisms of Action of Micafungin and Its Stereoisomers
Inhibition Kinetics of 1,3-β-D-Glucan Synthase Enzyme by Micafungin (B1204384)
The primary molecular target of micafungin is the enzyme 1,3-β-D-glucan synthase. researchgate.netresearchgate.netmdpi.comnih.govwikipedia.org This enzyme is an integral component of the fungal cell membrane and is responsible for catalyzing the synthesis of 1,3-β-D-glucan, a crucial polysaccharide that constitutes a major structural component of the fungal cell wall. mdpi.comnih.govnih.govnih.gov This glucan polymer is essential for maintaining the structural integrity, shape, and osmotic stability of the fungal cell. mdpi.comresearchgate.net The 1,3-β-D-glucan synthase enzyme complex is an ideal antifungal target as it is absent in mammalian cells, which accounts for the selective toxicity of micafungin against fungal pathogens. nih.govnih.govnih.gov
Micafungin acts as a potent and selective inhibitor of this enzyme. researchgate.netwikipedia.orgtga.gov.au The inhibition leads to the depletion of 1,3-β-D-glucan in the cell wall, which triggers a cascade of events culminating in fungal cell death. mdpi.comnih.gov
Kinetic studies have characterized micafungin as a non-competitive inhibitor of the 1,3-β-D-glucan synthase enzyme. nih.govresearchgate.netnih.govCurrent time information in Bangalore, IN.openaccessjournals.com This mode of inhibition means that micafungin does not bind to the active site of the enzyme where the substrate (UDP-glucose) binds, but rather to an allosteric site. openaccessjournals.comnih.gov This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing substrate binding. Dixon plots derived from enzyme inhibition assays are linear, confirming this non-competitive mechanism. openaccessjournals.com
The affinity of micafungin for the 1,3-β-D-glucan synthase enzyme is quantified by the inhibition constant (K_i), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower K_i value indicates a higher affinity of the inhibitor for the enzyme. Micafungin has demonstrated potent inhibitory activity with low K_i values against key fungal pathogens. For instance, in studies using crude lysates, the K_i value for micafungin against Candida albicans was determined to be 0.208 µM, and against Aspergillus fumigatus, it was found to be even lower at 0.0158 µM, indicating a very high affinity for the target enzyme in this mold. nih.govCurrent time information in Bangalore, IN.
| Fungal Species | Inhibition Constant (K_i) of Micafungin |
| Candida albicans | 0.208 µM nih.govCurrent time information in Bangalore, IN. |
| Aspergillus fumigatus | 0.0158 µM nih.govCurrent time information in Bangalore, IN. |
This table presents the affinity constants (K_i) of micafungin for the 1,3-β-D-glucan synthase enzyme from two clinically significant fungal pathogens.
Consequences of Glucan Synthesis Inhibition on Fungal Cell Wall Architecture and Integrity
The inhibition of 1,3-β-D-glucan synthesis has profound and detrimental effects on the structural integrity and architecture of the fungal cell wall. mdpi.comnih.govnih.govmdpi.com The cell wall, deprived of its primary structural polymer, becomes weakened and is unable to withstand the internal turgor pressure of the cell. mdpi.comnih.govcapes.gov.br This compromise of the cell wall's mechanical strength is the direct cause of the antifungal effect of micafungin. capes.gov.brsemanticscholar.org The damage is most pronounced in areas of active cell growth and division, such as the hyphal tips and budding sites, where 1,3-β-D-glucan synthesis is most active.
Exposure to micafungin induces distinct and observable morphological changes in fungal cells. bohrium.com In yeast-like fungi such as Candida albicans, these changes include abnormal swelling, the development of irregular shapes, and aberrant budding patterns. researchgate.net Electron microscopy has revealed thinning of the cell wall, particularly at sites of active budding, and the formation of abnormal septa. researchgate.net
In filamentous fungi like Aspergillus fumigatus, micafungin causes striking alterations to the hyphae. semanticscholar.org These include the disruption of apical growth, an increase in the formation of lateral branches, and the swelling of hyphal tips. semanticscholar.org Ultimately, this leads to the disruption and collapse of the entire hyphal structure. semanticscholar.org In Aspergillus nidulans, micafungin exposure has been shown to induce morphological changes consistent with microcycle conidiation, a potential survival response to cell wall stress. nih.govbohrium.com
The structural weakening of the fungal cell wall directly leads to a loss of osmotic stability. mdpi.comcapes.gov.br Fungal cells maintain a high internal osmotic pressure relative to their external environment. The integrity of the cell wall is essential to contain this pressure. When 1,3-β-D-glucan synthesis is inhibited by micafungin, the compromised cell wall can no longer resist this pressure, leading to osmotic stress. mdpi.com This results in the rupture of the cell membrane and the subsequent leakage of cellular contents, a process known as cell lysis, which is ultimately lethal to the fungus. mdpi.comnih.govcapes.gov.br
Differential Biochemical Interactions of Micafungin Stereoisomers with Fungal Targets
Micafungin is a complex molecule with multiple chiral centers. Current time information in Bangalore, IN. However, according to regulatory documentation, the drug substance is produced as a single, specific stereoisomer. Current time information in Bangalore, IN. This manufacturing process ensures a consistent and defined three-dimensional structure for the active pharmaceutical ingredient.
Given that micafungin is manufactured as a single stereoisomer, comparative studies on the binding affinities of different micafungin stereoisomers to 1,3-β-D-glucan synthase are not available in the public scientific literature. The biological activity of complex molecules is often highly dependent on their specific stereochemistry, as the precise three-dimensional arrangement of atoms is critical for optimal interaction with the target enzyme's binding site. Therefore, the antifungal activity described is specific to the single stereoisomer of micafungin used in clinical practice.
Downstream Effects on Fungal Cellular Processes and Signaling Pathways
The inhibition of (1,3)-β-D-glucan synthesis by micafungin and its stereoisomers sets off a cascade of downstream events that disrupt various cellular processes and signaling pathways vital for fungal survival. The compromised cell wall integrity triggers a state of cellular dysfunction, hindering the fungus's ability to grow, reproduce, and adapt to environmental stresses. patsnap.com
One of the key pathways affected is the Cell Wall Integrity Signaling (CWIS) pathway. This pathway acts as a sensor and response system to cell wall damage, aiming to coordinate repair and restore normal growth. nih.gov In Aspergillus nidulans, micafungin-induced cell wall damage activates the CWIS pathway, which is dependent on the MAP kinase MpkA. nih.gov Interestingly, even in the absence of MpkA, a significant transcriptional response to micafungin still occurs, suggesting the involvement of other signaling cascades. nih.gov
Furthermore, studies in Candida albicans have explored the role of the High Osmolarity Glycerol (HOG) pathway in the response to micafungin. The HOG pathway is crucial for adapting to various environmental stimuli. mdpi.com However, research indicates that the toxic effects of micafungin on C. albicans are not mediated by the HOG1 MAPK and are independent of the generation of internal oxidative stress. mdpi.comnih.gov While micafungin treatment does not lead to the phosphorylation of Hog1, it does cause the phosphorylation of Mkc1, another MAP kinase involved in cell wall integrity. mdpi.com
In addition to signaling pathways, micafungin treatment can induce significant morphological changes in fungi. In Aspergillus nidulans, micafungin exposure has been shown to induce the expression of BrlA, a key regulator of asexual development, leading to morphological changes consistent with microcycle conidiation. nih.govresearchgate.net This response, which is abolished in the absence of MpkA, may represent a survival strategy for the fungus in the face of cell wall damage. nih.govresearchgate.net
Micafungin can also trigger apoptosis, or programmed cell death, in fungal cells. In Candida albicans and Candida parapsilosis biofilms, micafungin induces a mitochondria-mediated apoptotic process that involves the activation of metacaspases. nih.gov This apoptotic response is observed even in isolates that are not susceptible to another echinocandin, caspofungin. nih.gov The process is characterized by hallmarks of apoptosis, including the accumulation of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov
The following table summarizes the key downstream effects of micafungin on fungal cellular processes and signaling pathways:
| Affected Process/Pathway | Fungus | Key Findings |
| Cell Wall Integrity Signaling (CWIS) Pathway | Aspergillus nidulans | Activated by micafungin-induced cell wall damage in an MpkA-dependent manner. nih.gov |
| High Osmolarity Glycerol (HOG) Pathway | Candida albicans | The toxic effects of micafungin are independent of the Hog1 MAPK. mdpi.comnih.gov |
| MAP Kinase Signaling | Candida albicans | Micafungin induces the phosphorylation of Mkc1. mdpi.com |
| Morphological Changes | Aspergillus nidulans | Induces microcycle conidiation through the activation of BrlA expression. nih.govresearchgate.net |
| Apoptosis | Candida albicans, Candida parapsilosis | Triggers a mitochondria-mediated apoptotic process involving metacaspase activation. nih.gov |
Preclinical Pharmacological Interactions of Micafungin and Stereoisomers
Metabolic Pathways and Enzyme Systems Involved in Micafungin (B1204384) Biotransformation
Micafungin is metabolized into several compounds, with the primary ones being M-1 (catechol form), M-2 (methoxy form), and M-5 (hydroxylated form). nih.gov The biotransformation of micafungin involves both enzymatic and non-enzymatic processes.
The enzymatic metabolism of micafungin is a multi-step process involving several key enzymes. nih.gov Initially, micafungin is metabolized to its catechol form, M-1, by the enzyme arylsulfatase. fda.govdrugbank.comasm.org This metabolite is then further processed by catechol-O-methyltransferase (COMT) to form the methoxy (B1213986) metabolite, M-2. fda.govdrugbank.comasm.org Both M-1 and M-2 are considered pharmacologically active, though their exposure is significantly lower than that of the parent compound. nih.gov
Another significant metabolic pathway involves the hydroxylation of micafungin's side chain to form the M-5 metabolite. nih.govfda.govdrugbank.com This reaction is catalyzed by several cytochrome P450 (CYP) isozymes, including CYP3A4, CYP1A2, CYP2B6, and CYP2C. nih.gov While micafungin is a substrate for these enzymes, this hydroxylation is not considered the main route of its metabolism in vivo. drugbank.com M-5 is the primary inactive metabolite. nih.gov
Table 1: Key Enzymes and Metabolites in Micafungin Biotransformation
| Enzyme | Action | Resulting Metabolite | Activity of Metabolite |
|---|---|---|---|
| Arylsulfatase | Cleavage of sulfate (B86663) group | M-1 (catechol form) | Active |
| Catechol-O-methyltransferase (COMT) | Methylation of M-1 | M-2 (methoxy form) | Active |
| Cytochrome P450 (CYP3A4, CYP1A2, CYP2B6, CYP2C) | Hydroxylation of side chain | M-5 | Inactive |
While enzymatic pathways are well-defined, echinocandins as a class can also undergo non-enzymatic chemical degradation. This often involves the opening of the cyclic peptide structure. For instance, some echinocandins can undergo a ring-opening event where a hemiaminal linkage is cleaved, forming a linear peptide with a terminal aldehyde. researchgate.net This resulting open-chain form is then susceptible to further degradation. researchgate.net Although specific details on micafungin's non-enzymatic degradation are not extensively detailed in the provided results, this general pathway for the echinocandin class highlights a potential route of transformation independent of enzymatic activity.
Protein Binding Characteristics and Their Molecular Basis
Micafungin is extensively bound to plasma proteins, with a binding percentage greater than 99%. drugbank.comnih.gov This high degree of protein binding is independent of the drug's concentration in the plasma over a clinically relevant range. nih.govdrugbank.comnih.gov The primary protein to which micafungin binds is albumin. nih.govdrugbank.comnih.gov Importantly, at therapeutic concentrations, micafungin does not competitively displace bilirubin (B190676) from its binding sites on albumin. drugbank.comnih.gov In addition to albumin, micafungin also binds to a lesser extent to α1-acid-glycoprotein. nih.govdrugbank.comnih.gov
The molecular basis for this high protein binding lies in the large size and lipopeptide nature of the micafungin molecule. nih.gov This characteristic influences its distribution and clearance from the body.
Mechanistic Analysis of Drug-Drug Interactions
The potential for drug-drug interactions is a critical aspect of a drug's preclinical profile. For micafungin, this has been investigated in relation to its effects on major drug-metabolizing enzymes and transport proteins.
In vitro studies have demonstrated that micafungin is a weak inhibitor of CYP3A4. fda.govdrugbank.com However, this inhibitory effect is considered slight and unlikely to cause clinically significant drug-drug interactions through this mechanism. nih.govnih.gov When co-administered with drugs that are substrates of CYP3A4, such as sirolimus and nifedipine (B1678770), micafungin has been shown to slightly increase their exposure. fda.goveuropa.eu For example, the area under the curve (AUC) of sirolimus increased by 21% and that of nifedipine by 18% when administered with micafungin. fda.goveuropa.eu These increases, however, are not generally considered to be clinically relevant. nih.gov Studies have also shown that micafungin has only a slight inhibitory effect on other CYP isozymes and is not considered a mechanism-based inhibitor of CYP1A2, CYP2D6, or CYP2E1. nih.govresearchgate.net
Table 2: Effect of Micafungin on the Exposure of CYP3A4 Substrates
| Co-administered Drug | Change in AUC | Change in Cmax |
|---|---|---|
| Sirolimus | 21% increase | No effect |
| Nifedipine | 18% increase | 42% increase |
| Itraconazole | 22% increase | Not specified |
Micafungin is not a substrate for the drug transporter P-glycoprotein (P-gp). nih.gov Furthermore, in vitro studies have shown that micafungin is not an inhibitor of P-gp-mediated transport. fda.govnih.gov This suggests that micafungin is unlikely to be involved in drug-drug interactions related to this important efflux pump. nih.gov
Synergistic and Antagonistic Combinatorial Effects with Other Antifungal Agents in Preclinical Models
The exploration of combination therapy involving micafungin with other classes of antifungal agents is a significant area of preclinical research. These studies aim to identify interactions that result in enhanced fungal killing (synergy), which could potentially lead to improved treatment outcomes, or interactions that reduce efficacy (antagonism). The primary focus of these investigations has been on combinations with azoles and polyenes against clinically important yeasts and molds.
In preclinical models, the interaction between micafungin and other antifungals is often evaluated using in vitro techniques like the checkerboard microdilution assay, which can quantify the nature of the interaction through the fractional inhibitory concentration (FIC) index. An FIC index of ≤0.5 is typically interpreted as synergy, >0.5 to <4.0 as indifference, and ≥4.0 as antagonism. nih.gov These in vitro findings are sometimes further explored in in vivo animal models to assess the therapeutic relevance of the observed interactions.
Combination with Azoles
Preclinical evidence suggests that combining micafungin with azoles, such as voriconazole (B182144), can lead to synergistic effects against certain fungal species, particularly filamentous fungi like Aspergillus. nih.gov One pharmacodynamic study found a fourfold decrease in the effective concentration required to inhibit 90% of growth (EC90) of voriconazole when combined with micafungin against isolates of Aspergillus fumigatus and Aspergillus terreus. oup.comoup.com This enhanced activity was not observed for Aspergillus flavus in the same study, indicating that the synergistic potential can be species-dependent. oup.comoup.com The mechanism behind this synergy is thought to involve the distinct actions of the two drug classes: micafungin weakens the fungal cell wall by inhibiting β-(1,3)-D-glucan synthesis, which may facilitate the entry and action of azoles that inhibit ergosterol (B1671047) synthesis in the cell membrane. nih.govmdpi.com
In a broader in vitro checkerboard analysis of 100 filamentous fungi isolates, the combination of micafungin and voriconazole was synergistic for 64% of the molds, with a particularly high rate of synergy (79%) against Aspergillus fumigatus. nih.gov For yeasts, however, the combination was largely indifferent for the majority (97%) of Candida isolates tested. nih.gov More recent research has also demonstrated synergistic interactions between micafungin and voriconazole against the emerging multidrug-resistant pathogen Candida auris. nih.govnih.gov In one study, this combination resulted in FIC index values between 0.37 and 0.49 for several C. auris isolates, along with a reduction in the minimum inhibitory concentrations (MICs) of both drugs. nih.govresearchgate.net
| Aspergillus Species | Key Finding | Reference |
|---|---|---|
| A. fumigatus | Fourfold decrease in voriconazole EC90 with 4 mg/L micafungin. | oup.com |
| A. terreus | Nearly fourfold decrease in voriconazole EC90 with 4 mg/L micafungin. | oup.com |
| A. flavus | No significant change in voriconazole EC90 with micafungin. | oup.comoup.com |
| A. fumigatus (multiple isolates) | 79% of isolates showed synergistic effects in checkerboard analysis. | nih.gov |
| Candida Species | Interaction Type | Key Finding | Reference |
|---|---|---|---|
| Candida spp. (101 isolates) | Indifference | 97% of isolates showed an indifferent interaction. | nih.gov |
| C. auris (4 isolates) | Synergy | FIC index of 0.37 to 0.49. | nih.gov |
Combination with Polyenes
The combination of micafungin with polyenes, such as amphotericin B, has also been investigated. These two drugs have different targets within the fungal cell; micafungin targets the cell wall, while amphotericin B targets ergosterol in the cell membrane, forming pores that lead to cell death. mdpi.comnih.gov In vitro studies against various Candida species have demonstrated synergistic interactions between micafungin and amphotericin B. nih.gov One study involving 115 Candida isolates found that 50% of interactions were synergistic when using a prominent reduction in growth as the endpoint, and antagonism was not observed. nih.gov This synergistic effect was particularly notable for species like Candida parapsilosis, which can exhibit high MICs to micafungin alone. nih.gov The combination significantly reduced the micafungin MICs for this species. nih.gov
In vivo studies in animal models have provided further support for this combination. In a mouse model of chronic granulomatous disease with experimental aspergillosis, the combination of micafungin and amphotericin B resulted in significantly longer survival compared to either drug administered alone. nih.gov Treatment with the combination also produced unique morphological changes in the invasive hyphae, such as swelling, which was not seen with monotherapy. nih.gov Another study using a nanoemulsion to co-encapsulate micafungin and amphotericin B showed increased antifungal profiles and a greater decrease in fungal burden in various organs in a mouse model of systemic Candida auris infection. mdpi.com
| Candida Species | Synergistic Interactions (%) | Key Finding | Reference |
|---|---|---|---|
| Candida spp. (115 isolates) | 50% | Based on MIC-2 endpoint; no antagonism observed. | nih.gov |
| C. parapsilosis | 40-60% | Significant reduction in high micafungin MICs when combined. | nih.gov |
| Treatment Group | Outcome | Reference |
|---|---|---|
| Amphotericin B + Micafungin | Significantly longer survival than monotherapy groups. | nih.gov |
| Amphotericin B alone | Improved survival compared to micafungin alone or vehicle. | nih.gov |
| Micafungin alone | Longer survival than vehicle. | nih.gov |
Other Combinations
The interaction of micafungin has also been explored with other compounds. For instance, a study investigating combinations against Candida albicans and Candida parapsilosis biofilms found a synergistic effect when micafungin was combined with nikkomycin (B1203212) Z, a chitin (B13524) synthesis inhibitor. researchgate.net This suggests that simultaneously targeting multiple components of the fungal cell wall—glucan and chitin—can be an effective strategy. researchgate.net Another study evaluated the combination of micafungin and the antidepressant sertraline (B1200038) against C. auris, finding mostly indifferent interactions. nih.govnih.gov
Future Directions and Emerging Research Avenues for Micafungin Sodium Stereoisomers
Discovery and Characterization of Novel Micafungin (B1204384) Stereoisomers
Micafungin is a complex lipopeptide molecule with multiple chiral centers, which is manufactured as a single, specific stereoisomer. tga.gov.au However, the synthesis and degradation processes can generate other stereoisomers, which are typically classified as impurities. One such variant is the micafungin epimer impurity, a stereoisomer that arises from the alteration of the conformation around a single carbon atom.
The primary focus of current research is the identification and characterization of these process-related stereoisomers to ensure the purity and safety of the final drug product. tga.gov.au These impurities serve as crucial analytical benchmarks in quality control and are used as indicators in stability studies to determine the drug's shelf life and optimal storage conditions. The characterization of these molecules involves sophisticated analytical techniques to elucidate their precise three-dimensional structure. While currently viewed as impurities to be minimized, the deliberate discovery and full characterization of novel, stable stereoisomers of micafungin represents a significant area for future research. Investigating whether any of these stereoisomers possess unique or advantageous biological properties is a logical next step in expanding the therapeutic potential of the micafungin chemical scaffold.
Innovations in Stereoselective Synthesis and Process Optimization for Enhanced Purity
The industrial production of micafungin is a semi-synthetic process that begins with the fermentation of the fungus Coleophoma empetri to produce the cyclic peptide nucleus, FR901379. medchemexpress.com This core is then chemically modified by attaching a complex N-acyl side chain, FR195752, to yield the final micafungin molecule. acs.org The intricate nature of both the peptide core and the side chain, each containing multiple stereocenters, necessitates highly controlled and innovative synthetic strategies to ensure the desired stereochemistry.
Development of Next-Generation Analytical Platforms for Isomeric Profiling
Given the existence of stereoisomeric impurities, the development of robust analytical methods for their separation and quantification is critical for quality control. Current platforms rely heavily on High-Performance Liquid Chromatography (HPLC) and more recently, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (LC-MS/MS). nih.govbohrium.comrug.nl
The future of isomeric profiling for micafungin lies in the advancement and application of specialized chiral separation techniques. jshanbon.comcsfarmacie.cz These next-generation platforms are essential for accurately distinguishing between molecules that differ only in their three-dimensional arrangement.
Key emerging analytical technologies include:
Chiral Chromatography : The use of chiral stationary phases (CSPs) in HPLC and Supercritical Fluid Chromatography (SFC) is paramount. jshanbon.comntu.edu.sg These phases create a chiral environment that allows for the differential interaction and separation of enantiomers and diastereomers. csfarmacie.cznih.gov The micafungin epimer impurity is used as a model compound to develop and optimize these chiral separation methods.
Advanced Mass Spectrometry : High-resolution mass spectrometry provides precise mass measurements, aiding in the identification of isomers. When coupled with techniques like ion mobility spectrometry, it can potentially distinguish between stereoisomers based on their different shapes and sizes.
Capillary Electrophoresis (CE) : This technique offers an alternative and powerful method for chiral separations, often providing high efficiency and resolution for complex mixtures. nih.gov
The integration of these advanced analytical platforms will enable more sensitive and accurate isomeric profiling, ensuring the quality of micafungin and facilitating research into the specific properties of its individual stereoisomers.
| Analytical Technique | Application in Isomeric Profiling | Reference |
| Chiral HPLC/SFC | Separation of enantiomers and diastereomers using a chiral stationary phase. | jshanbon.com, ntu.edu.sg |
| LC-MS/MS | Quantification and identification of micafungin and its impurities in biological samples. | bohrium.com, rug.nl |
| Capillary Electrophoresis | High-efficiency separation of chiral compounds. | nih.gov, |
Exploration of Stereoisomer-Specific Biological Activities Beyond Antifungal Action
While micafungin is known for its potent antifungal activity, emerging evidence indicates it also possesses significant immunomodulatory effects. nih.govcore.ac.uk However, current research attributes these properties to the approved micafungin molecule as a whole, and the specific contributions of its individual stereoisomers are unknown. This represents a critical and exciting avenue for future investigation. The central hypothesis is that different stereoisomers, due to their unique three-dimensional structures, may interact differently with host immune receptors and fungal cell components, leading to distinct biological activities.
Modulation of Fungal Virulence Factors
Micafungin is known to impact fungal virulence by disrupting the cell wall and interfering with biofilm formation. ontosight.aimedchemexpress.com The cell wall is a key interface between the pathogen and the host, and its composition can influence immune recognition. An important future research question is whether specific micafungin stereoisomers have differential effects on the expression or masking of virulence factors. For example, one isomer might be more effective at disrupting biofilm integrity, while another might be better at exposing underlying β-glucan, thereby triggering a stronger host immune response. jwatch.org Investigating how each stereoisomer modulates the fungal secretome, cell surface protein expression, and other virulence-associated factors is a promising area of study.
Impact on Host-Pathogen Interaction Dynamics
Research has shown that micafungin can prime the host immune system, stimulating phagocytic cells like macrophages and neutrophils and modulating cytokine responses. nih.govcore.ac.uknih.gov For instance, micafungin can enhance neutrophil-mediated damage of Candida albicans biofilms and modulate immune signaling through Toll-like receptors (TLRs). nih.govresearchgate.net A crucial unanswered question is whether these immunomodulatory effects are stereoisomer-specific. It is plausible that different stereoisomers could elicit unique host responses. One isomer might promote a more pro-inflammatory cytokine profile, while another could induce a more balanced or anti-inflammatory response. core.ac.uk Characterizing the specific impact of each micafungin stereoisomer on phagocyte activation, immune receptor engagement, and cytokine production could lead to the development of novel host-directed therapies that could be used alongside traditional antifungals. nih.govnih.gov
Design of Strategies to Overcome Antifungal Resistance Through Stereoisomer Manipulation
Antifungal resistance, particularly to the echinocandin class, is a growing clinical threat. mdpi.com The primary mechanism of resistance involves mutations in the FKS genes, which encode the catalytic subunit of the target enzyme, β-(1,3)-D-glucan synthase. researchgate.netnih.gov These mutations reduce the binding affinity of micafungin to its target, rendering the drug less effective. biorxiv.orgbiorxiv.org A groundbreaking area of research is the design of new echinocandin analogues, including novel stereoisomers, specifically to overcome this resistance.
A key strategy involves chemically modifying the echinocandin structure to restore its activity against resistant fungal strains. In a recent study, the selective removal of a benzylic alcohol group from the homotyrosine residue of echinocandins—a modification that inherently alters the local stereochemistry—restored their efficacy against a wide range of echinocandin-resistant Candida strains carrying FKS mutations. researchgate.net This demonstrated that rational stereochemical manipulation can successfully circumvent existing resistance mechanisms.
Future research will likely leverage structural biology and computational modeling to understand how FKS mutations alter the drug-binding pocket. This knowledge can guide the rational design of new stereoisomers of micafungin engineered to fit within the mutated target site, thereby restoring inhibitory activity. Furthermore, combining stereoisomer-based approaches with strategies that target alternative pathways, such as the inhibition of stress response kinases like Yck2, could provide synergistic effects and a powerful new arsenal (B13267) against drug-resistant fungi. nih.govnih.govfrontiersin.org
Application of Computational Chemistry and Molecular Modeling to Predict Stereoisomer Behavior and Interactions
The advancement of computational chemistry and molecular modeling has opened new frontiers in drug discovery and development, offering powerful tools to predict the behavior and interactions of complex molecules like the stereoisomers of micafungin sodium. These in silico approaches allow researchers to investigate the subtle yet critical differences in the three-dimensional structures of stereoisomers and how these variations influence their biological activity, binding affinity, and stability. By simulating molecular interactions at an atomic level, these methods provide insights that are often difficult to obtain through experimental techniques alone.
Molecular docking, a prominent computational technique, is instrumental in this field. It predicts the preferred orientation of one molecule (a ligand, such as a micafungin stereoisomer) when bound to a second (a receptor, like the fungal enzyme 1,3-β-D-glucan synthase). nih.govresearchgate.net For micafungin stereoisomers, which may differ only by the spatial arrangement at a single chiral center, docking studies can elucidate how these minor structural changes affect the binding mode and affinity within the enzyme's active site. For instance, a change in stereochemistry could alter the hydrogen bond network or create steric clashes, leading to a significant difference in inhibitory potency between isomers. researchgate.net Studies on related antifungal agents have successfully used docking to identify key amino acid interactions and compare the binding energies of different potential inhibitors. nih.govresearchgate.net
Quantum mechanics (QM) methods can also be employed to provide a higher level of theory for understanding the electronic properties of stereoisomers and their interactions. While computationally intensive, QM calculations can accurately model the electronic structure and reactivity of different isomers, helping to explain differences in their intrinsic activity or susceptibility to metabolic processes like epimerization.
The collective insights from these computational approaches are invaluable for future research. They can guide the rational design of new micafungin analogs with improved stereochemical stability and enhanced antifungal activity. By predicting which stereoisomers are likely to be most potent and stable, computational chemistry can prioritize synthetic efforts and streamline the drug discovery pipeline, ultimately accelerating the development of more effective antifungal therapies.
| Computational Method | Description | Application to Micafungin Stereoisomers | Key Parameters Analyzed |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein's active site. | To compare how different stereoisomers fit into the active site of 1,3-β-D-glucan synthase. | Binding Energy (kcal/mol), Hydrogen Bond Interactions, Steric Hindrance, Docking Score. |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior and movement of atoms in a molecular system. | To assess the stability of the enzyme-stereoisomer complex and analyze its dynamic behavior over time. | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), Binding Free Energy (MM/PBSA, MM/GBSA), Conformational Changes. mdpi.comresearchgate.net |
| Quantum Mechanics (QM) Calculations | Uses quantum theory to model the electronic structure and reactivity of molecules. | To accurately calculate the energies of different stereoisomers and model the transition states of epimerization reactions. | Electron Density, Orbital Energies, Reaction Energy Barriers. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | To forecast the pharmacokinetic and safety profiles of different stereoisomers. researchgate.netseejph.com | Solubility, Permeability, Cytochrome P450 Inhibition, Hepatotoxicity. researchgate.netseejph.comjst.go.jp |
Q & A
Q. What strategies are recommended for evaluating synergistic effects between this compound and other antifungals?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, synergy with KB425796-C against Aspergillus fumigatus was confirmed at FICI ≤0.5 . Validate findings in murine infection models by comparing fungal burden reduction in combination vs. monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
